molecular formula C11H15ClMg B14686776 Magnesium chloride (4-tert-butylphenyl)methanide (1/1/1) CAS No. 36062-15-4

Magnesium chloride (4-tert-butylphenyl)methanide (1/1/1)

Cat. No.: B14686776
CAS No.: 36062-15-4
M. Wt: 206.99 g/mol
InChI Key: WMOXJLHDXRYBRE-UHFFFAOYSA-M
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Description

Magnesium chloride (4-tert-butylphenyl)methanide (1/1/1) is an organomagnesium compound that is commonly used in organic synthesis. It is known for its role as a Grignard reagent, which is a powerful carbon nucleophile used primarily for carbon-carbon bond formation. This compound is particularly useful in various chemical reactions due to its reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

Magnesium chloride (4-tert-butylphenyl)methanide can be synthesized through the reaction of magnesium with 4-tert-butylbenzyl chloride in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction typically requires an inert atmosphere, such as nitrogen or argon, to prevent the magnesium from reacting with moisture or oxygen. The reaction conditions often involve refluxing the mixture to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of magnesium chloride (4-tert-butylphenyl)methanide follows similar principles but on a larger scale. The process involves the use of large reactors equipped with systems to maintain an inert atmosphere and control the temperature. The reagents are added in a controlled manner to ensure safety and efficiency. The product is then purified through distillation or crystallization to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Magnesium chloride (4-tert-butylphenyl)methanide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding alcohols or ketones.

    Reduction: It can reduce certain functional groups, such as carbonyl compounds, to alcohols.

    Substitution: It participates in nucleophilic substitution reactions, where it can replace halides or other leaving groups in organic molecules.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: The compound reacts with alkyl halides, aryl halides, and other electrophiles under mild to moderate conditions.

Major Products Formed

    Oxidation: Alcohols, ketones, or aldehydes.

    Reduction: Primary or secondary alcohols.

    Substitution: Various substituted organic compounds depending on the electrophile used.

Scientific Research Applications

Magnesium chloride (4-tert-butylphenyl)methanide has a wide range of applications in scientific research:

    Chemistry: It is used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the preparation of biologically active molecules and intermediates.

    Medicine: It plays a role in the synthesis of drug candidates and active pharmaceutical ingredients (APIs).

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of magnesium chloride (4-tert-butylphenyl)methanide involves its role as a nucleophile. The compound donates its electron pair to an electrophile, forming a new carbon-carbon bond. This nucleophilic attack is facilitated by the presence of the magnesium atom, which stabilizes the negative charge on the carbon atom. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile.

Comparison with Similar Compounds

Similar Compounds

    tert-Butylmagnesium chloride: Another Grignard reagent with similar reactivity but different substituents.

    Phenylmagnesium bromide: A Grignard reagent with a phenyl group instead of a tert-butyl group.

    Isopropylmagnesium chloride: A Grignard reagent with an isopropyl group.

Uniqueness

Magnesium chloride (4-tert-butylphenyl)methanide is unique due to the presence of the 4-tert-butylphenyl group, which imparts specific steric and electronic properties. This makes it particularly useful in reactions where steric hindrance or electronic effects play a crucial role in determining the outcome of the reaction.

Properties

CAS No.

36062-15-4

Molecular Formula

C11H15ClMg

Molecular Weight

206.99 g/mol

IUPAC Name

magnesium;1-tert-butyl-4-methanidylbenzene;chloride

InChI

InChI=1S/C11H15.ClH.Mg/c1-9-5-7-10(8-6-9)11(2,3)4;;/h5-8H,1H2,2-4H3;1H;/q-1;;+2/p-1

InChI Key

WMOXJLHDXRYBRE-UHFFFAOYSA-M

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)[CH2-].[Mg+2].[Cl-]

Origin of Product

United States

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